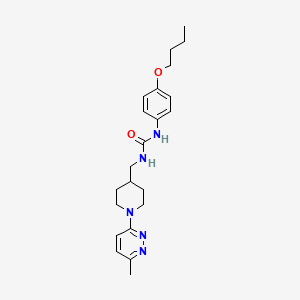
1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C22H31N5O2 and its molecular weight is 397.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities, particularly as a histamine H4 receptor (H4R) antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a butoxyphenyl group, a piperidine moiety, and a pyridazine derivative, which are crucial for its biological interactions.
Histamine H4 Receptor Antagonism
The primary biological activity of this compound is its role as an antagonist of the histamine H4 receptor. This receptor is implicated in various physiological processes, including immune response and inflammation. Studies indicate that antagonism of H4R can lead to therapeutic effects in conditions such as asthma and allergic rhinitis.
Table 1: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Receptor Target | Histamine H4 receptor |
| Mechanism | Antagonism |
| Potential Therapeutic Uses | Treatment of asthma, allergic rhinitis, and inflammation |
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has shown that modifications to the urea linkage and the aromatic rings can significantly impact binding affinity and selectivity for H4R. For instance, the presence of a butoxy group has been associated with increased lipophilicity, enhancing membrane permeability and receptor binding.
In Vitro Studies
In vitro studies have demonstrated that derivatives of urea compounds exhibit varying degrees of potency against H4R. For example, a related compound demonstrated IC50 values in the nanomolar range, indicating strong receptor inhibition. The specific IC50 for this compound has not been explicitly detailed in available literature but is expected to be comparable based on structural similarities.
In Vivo Efficacy
In vivo studies assessing the efficacy of H4R antagonists have shown promising results in animal models for inflammatory diseases. The administration of such compounds resulted in reduced inflammatory markers and improved clinical symptoms in models of allergic responses.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-3-4-15-29-20-8-6-19(7-9-20)24-22(28)23-16-18-11-13-27(14-12-18)21-10-5-17(2)25-26-21/h5-10,18H,3-4,11-16H2,1-2H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJQDRUDJNUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














